molecular formula C9H8BrIO2 B13028160 Ethyl 2-bromo-3-iodobenzoate

Ethyl 2-bromo-3-iodobenzoate

Cat. No.: B13028160
M. Wt: 354.97 g/mol
InChI Key: NRKFXMODZOVFIQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of ethyl benzoate. The typical synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-3-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-iodobenzoate involves its ability to undergo various chemical transformations due to the presence of reactive bromine and iodine atoms. These transformations allow it to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. For example, in medicinal chemistry, its derivatives can inhibit specific enzymes or receptors, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-iodobenzoate
  • Ethyl 3-bromo-2-iodobenzoate
  • Ethyl 2-chloro-3-iodobenzoate

Uniqueness

Ethyl 2-bromo-3-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its isomers. This unique reactivity makes it a valuable intermediate in organic synthesis, allowing for the selective formation of complex molecules .

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

ethyl 2-bromo-3-iodobenzoate

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3

InChI Key

NRKFXMODZOVFIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)I)Br

Origin of Product

United States

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